
5-Bromo-2-ethylpyrimidine-4-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid typically involves the bromination of 2-ethylpyrimidine-4-carboxylic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of brominating agent and solvent, as well as the reaction conditions, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-ethylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-ethylpyrimidine-4-carboxylic acid
- CAS Number : 1235450-86-8
- Molecular Formula : C₇H₇BrN₂O₂
- Molecular Weight : 231.05 g/mol
- Key Features : A pyrimidine ring substituted with a bromine atom at the 5-position, an ethyl group at the 2-position, and a carboxylic acid at the 4-position.
Physicochemical Properties :
- Purity : ≥97% (typical commercial grade)
- Storage : Recommended at 2–8°C for stability
- Applications : Primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and differences:
Structural and Functional Differences
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups :
- The ethyl group in this compound is moderately electron-donating, balancing lipophilicity and reactivity. In contrast, the methylsulfonyl group (CAS 30321-94-9) is strongly electron-withdrawing, increasing polarity and reducing membrane permeability .
Carboxylic Acid Derivatives: Esterification (e.g., CAS 1134327-91-5) enhances lipophilicity, making the compound more suitable for crossing biological membranes . Amino substitution (e.g., CAS 1034737-23-9) introduces hydrogen-bonding capabilities, critical for targeting specific protein pockets .
Biological Activity
5-Bromo-2-ethylpyrimidine-4-carboxylic acid, with the molecular formula C7H7BrN2O2, is a halogenated pyrimidine derivative that has garnered interest due to its potential biological activities. While specific research on this compound is limited, its structure suggests possible applications in medicinal chemistry, particularly in drug development. This article reviews the existing literature on the biological activity of this compound, highlighting key findings and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by:
- Pyrimidine ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Bromine atom : Substituted at the 5-position, influencing reactivity and biological activity.
- Ethyl group : Located at the 2-position, which may affect solubility and biological interactions.
- Carboxylic acid group : Present at the 4-position, allowing for various chemical reactions and interactions with biological targets.
The molecular weight of this compound is approximately 219.04 g/mol.
General Insights
Pyrimidine derivatives are known for their diverse biological activities, including roles as antiviral, anticancer, and anti-inflammatory agents. The presence of halogen atoms in pyrimidines often enhances their interaction with biological macromolecules, potentially increasing their efficacy as therapeutic agents .
Potential Applications
-
Anticancer Activity :
- Similar compounds have shown significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in various assays .
- Although specific studies on this compound are lacking, its structural analogs have demonstrated promising results against cancer cell lines such as MCF-7 and HepG2.
- Antiviral Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insight into its potential:
The biological activity of pyrimidine derivatives like this compound is often attributed to their ability to interact with various molecular targets:
- Binding to Enzymes : The carboxylic acid group can form hydrogen bonds or ionic interactions with active sites on enzymes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind to DNA-associated proteins, affecting gene expression and cellular proliferation.
Properties
IUPAC Name |
5-bromo-2-ethylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-5-9-3-4(8)6(10-5)7(11)12/h3H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWYCGHGSATOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736135 | |
Record name | 5-Bromo-2-ethylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235450-86-8 | |
Record name | 5-Bromo-2-ethylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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